Cas no 170893-02-4 (2-(7-Fluoro-1H-indol-3-yl)acetic acid)

2-(7-Fluoro-1H-indol-3-yl)acetic acid is a fluorinated indole derivative with a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The fluorine substitution at the 7-position enhances its electronic properties, potentially improving binding affinity in bioactive molecules. Its acetic acid moiety allows for further derivatization, enabling the synthesis of amides, esters, or other functionalized compounds. This compound is particularly valuable in medicinal chemistry for the development of fluorinated analogs with optimized pharmacokinetic profiles. Its structural features make it suitable for studying serotonin-related pathways or designing novel enzyme inhibitors. High purity and well-defined reactivity ensure consistent performance in research applications.
2-(7-Fluoro-1H-indol-3-yl)acetic acid structure
170893-02-4 structure
商品名:2-(7-Fluoro-1H-indol-3-yl)acetic acid
CAS番号:170893-02-4
MF:C10H8NO2F
メガワット:193.17442
MDL:MFCD09954803
CID:111378
PubChem ID:22485714

2-(7-Fluoro-1H-indol-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(7-Fluoro-1H-indol-3-yl)acetic acid
    • 1H-Indole-3-aceticacid, 7-fluoro-
    • 7-Fluoroindole-3-aceticacid
    • ANW-63886
    • CHEMBL393431
    • CTK0H0989
    • MolPort-004-803-131
    • SR 022
    • SureCN5066540
    • 7-Fluoro-1H-indole-3-acetic acid
    • 1H-Indole-3-aceticacid,7-fluoro-(9CI)
    • 7-Fluoroindole-3-acetic acid
    • 1H-Indole-3-acetic acid, 7-fluoro-
    • EN300-317502
    • SY058641
    • 1h-indole-3-acetic acid,7-fluoro-
    • 170893-02-4
    • SCHEMBL5066540
    • A921582
    • AKOS006312579
    • DTXSID00626082
    • AC4695
    • CS-0215992
    • (7-FLUORO-1H-INDOL-3-YL)ACETIC ACID
    • 2-(7-fluoro-1H-indol-3-yl)aceticacid
    • MFCD09954803
    • Z1198266463
    • KS-9206
    • DB-329410
    • MDL: MFCD09954803
    • インチ: InChI=1S/C10H8FNO2/c11-8-3-1-2-7-6(4-9(13)14)5-12-10(7)8/h1-3,5,12H,4H2,(H,13,14)
    • InChIKey: MXEHCUNCVQVBQL-UHFFFAOYSA-N
    • ほほえんだ: C1=CC2=C(C(=C1)F)NC=C2CC(=O)O

計算された属性

  • せいみつぶんしりょう: 193.05390666g/mol
  • どういたいしつりょう: 193.05390666g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 234
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 53.1Ų

じっけんとくせい

  • 密度みつど: 1.446±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 極微溶性(0.58 g/l)(25ºC)、

2-(7-Fluoro-1H-indol-3-yl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-317502-5.0g
2-(7-fluoro-1H-indol-3-yl)acetic acid
170893-02-4 95.0%
5.0g
$2640.0 2025-03-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y09145-250mg
2-(7-Fluoro-1H-indol-3-yl)acetic acid
170893-02-4 97%
250mg
¥3229.0 2023-09-05
Enamine
EN300-317502-0.05g
2-(7-fluoro-1H-indol-3-yl)acetic acid
170893-02-4 95.0%
0.05g
$139.0 2025-03-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y09145-1g
2-(7-Fluoro-1H-indol-3-yl)acetic acid
170893-02-4 97%
1g
¥8259.0 2023-09-05
Enamine
EN300-317502-10.0g
2-(7-fluoro-1H-indol-3-yl)acetic acid
170893-02-4 95.0%
10.0g
$5195.0 2025-03-21
eNovation Chemicals LLC
D915744-0.25g
7-Fluoroindole-3-acetic Acid
170893-02-4 97%
0.25g
$275 2024-07-20
Chemenu
CM147580-1g
2-(7-fluoro-1H-indol-3-yl)acetic acid
170893-02-4 95%
1g
$*** 2023-03-31
eNovation Chemicals LLC
D915744-1g
7-Fluoroindole-3-acetic Acid
170893-02-4 97%
1g
$650 2024-07-20
Fluorochem
225808-1g
2-(7-Fluoro-1H-indol-3-yl)acetic acid
170893-02-4 95%
1g
£440.00 2022-02-28
Matrix Scientific
223163-5g
2-(7-Fluoro-1H-indol-3-yl)acetic acid, 95% min
170893-02-4 95%
5g
$2726.00 2023-09-09

2-(7-Fluoro-1H-indol-3-yl)acetic acid 関連文献

2-(7-Fluoro-1H-indol-3-yl)acetic acidに関する追加情報

Introduction to 2-(7-Fluoro-1H-indol-3-yl)acetic acid (CAS No. 170893-02-4)

2-(7-Fluoro-1H-indol-3-yl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 170893-02-4, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This molecule, featuring a fluoro-substituted indole core linked to an acetic acid moiety, has garnered attention due to its structural features and potential biological activities. The presence of a fluorine atom at the 7-position of the indole ring enhances its metabolic stability and binding affinity, making it a valuable scaffold for developing novel therapeutic agents.

The indole moiety is a well-documented pharmacophore in medicinal chemistry, widely recognized for its role in various biological processes. Compounds containing indole structures have been extensively studied for their potential applications in treating neurological disorders, cancer, and inflammatory diseases. The introduction of a fluorine atom at the 7-position of the indole ring further modulates its pharmacokinetic properties, improving bioavailability and reducing susceptibility to enzymatic degradation. This modification has been strategically employed in the design of drugs targeting specific receptors and enzymes.

2-(7-Fluoro-1H-indol-3-yl)acetic acid (CAS No. 170893-02-4) serves as a versatile intermediate in synthetic chemistry, enabling the construction of more complex molecules with tailored biological activities. Its utility extends beyond simple intermediates, as it can be further functionalized to produce derivatives with enhanced pharmacological profiles. Researchers have leveraged this compound to develop inhibitors targeting key enzymes involved in metabolic pathways, such as fatty acid synthase and cyclooxygenase.

Recent advancements in computational chemistry and molecular modeling have facilitated the rational design of 2-(7-Fluoro-1H-indol-3-yl)acetic acid derivatives. These computational approaches allow scientists to predict the binding interactions of the compound with biological targets, optimizing its structure for improved efficacy and selectivity. The fluoro-substituted indole scaffold has been shown to exhibit potent activity against various disease-related proteins, making it a promising candidate for further development.

In the context of drug discovery, 2-(7-Fluoro-1H-indol-3-yl)acetic acid (CAS No. 170893-02-4) has been explored for its potential in treating neurological disorders. The indole ring is known to interact with serotonin receptors, which play a crucial role in mood regulation and cognitive function. Fluorinated indole derivatives have demonstrated improved binding affinity to these receptors compared to their non-fluorinated counterparts. This enhanced binding affinity translates into more effective modulation of neurotransmitter systems, offering therapeutic benefits for conditions such as depression and anxiety.

The compound's structural features also make it an attractive candidate for developing anticancer agents. Indole derivatives have been reported to exhibit inhibitory effects on various kinases and signaling pathways involved in tumor growth and progression. The fluorine atom at the 7-position enhances the compound's ability to interfere with these pathways by improving its solubility and metabolic stability. Preclinical studies have shown promising results with 2-(7-Fluoro-1H-indol-3-yl)acetic acid derivatives in inhibiting tumor cell proliferation and inducing apoptosis.

Beyond its applications in central nervous system disorders and cancer, 2-(7-Fluoro-1H-indol-3-yl)acetic acid (CAS No. 170893-02-4) has potential uses in treating inflammatory diseases. The acetic acid moiety allows for further derivatization into esters or amides, which can enhance the compound's bioavailability and target specific inflammatory mediators. Research has indicated that fluoro-substituted indole derivatives can modulate inflammatory responses by inhibiting key enzymes such as COX and LOX.

The synthesis of 2-(7-Fluoro-1H-indol-3-y)l]acetic acid involves multi-step organic reactions, including condensation reactions between fluoroindole precursors and acetic anhydride or acetyl chloride. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, ensuring its availability for research and development purposes. The purity and quality of 2-(7-fluoro-lH-indol-yJ-acetic acid) are critical factors that influence its applicability in pharmaceutical applications.

In conclusion, 2-(7-fluoro-lH-indol-yJ-acetic acid (CAS No . 170893 - 02 - 4 ) is a multifunctional compound with significant potential in drug discovery . Its unique structural features , including the fluoro-substituted indole core , make it a valuable scaffold for developing novel therapeutic agents targeting neurological disorders , cancer , and inflammatory diseases . Continued research into this compound will likely uncover additional applications , further solidifying its importance in medicinal chemistry . p >

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Amadis Chemical Company Limited
(CAS:170893-02-4)2-(7-Fluoro-1H-indol-3-yl)acetic acid
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